N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of structural motifs, including a benzoyl group, a tetrahydroisoquinoline moiety, and a chromene carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Benzoylation: The tetrahydroisoquinoline intermediate is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Coupling with Chromene Carboxamide: The final step involves coupling the benzoylated tetrahydroisoquinoline with a chromene carboxamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the tetrahydroisoquinoline moiety to form isoquinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other molecular targets.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or binding affinity. Its structural features might be exploited in the design of sensors or other functional materials.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide depends on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoyl and chromene moieties could play roles in binding to these targets, while the tetrahydroisoquinoline core might influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chloro-4-methylbenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the chromene carboxamide moiety. This structural feature may confer distinct chemical and biological properties, such as enhanced binding affinity or specific reactivity patterns.
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c29-24(22-15-19-8-4-5-9-23(19)32-26(22)31)27-21-11-10-17-12-13-28(16-20(17)14-21)25(30)18-6-2-1-3-7-18/h1-11,14-15H,12-13,16H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDRLRBWIHBEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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